molecular formula C24H23FN2O6S B3690347 Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate

Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B3690347
M. Wt: 486.5 g/mol
InChI Key: LSVBSQLSYDEPPX-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound known for its potential applications in various scientific fields. This compound features a thiophene ring substituted with ethyl, carbamoyl, and benzamido groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(3-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O6S/c1-5-33-24(30)19-13(2)20(22(29)26-17-10-9-16(31-3)12-18(17)32-4)34-23(19)27-21(28)14-7-6-8-15(25)11-14/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVBSQLSYDEPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate
Reactant of Route 2
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Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate
Reactant of Route 3
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Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate
Reactant of Route 4
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Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate
Reactant of Route 5
Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate
Reactant of Route 6
Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate

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